molecular formula C11H11ClO B2427829 1-[1-(4-chlorophenyl)cyclopropyl]ethan-1-one CAS No. 1017388-59-8

1-[1-(4-chlorophenyl)cyclopropyl]ethan-1-one

Cat. No.: B2427829
CAS No.: 1017388-59-8
M. Wt: 194.66
InChI Key: ASFHBXWIBSPACX-UHFFFAOYSA-N
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Description

1-[1-(4-chlorophenyl)cyclopropyl]ethan-1-one is an organic compound characterized by a cyclopropyl group attached to a 4-chlorophenyl ring and an ethanone moiety

Scientific Research Applications

1-[1-(4-chlorophenyl)cyclopropyl]ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(4-chlorophenyl)cyclopropyl]ethan-1-one typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 4-chlorobenzyl chloride with ethyl diazoacetate in the presence of a catalyst such as rhodium acetate. The reaction proceeds through the formation of a cyclopropyl intermediate, which is then hydrolyzed to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and purification techniques, such as recrystallization or chromatography, plays a crucial role in the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-[1-(4-chlorophenyl)cyclopropyl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ethanone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the 4-chlorophenyl ring, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed:

    Oxidation: 1-[1-(4-Chloro-phenyl)-cyclopropyl]carboxylic acid.

    Reduction: 1-[1-(4-Chloro-phenyl)-cyclopropyl]ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-[1-(4-chlorophenyl)cyclopropyl]ethan-1-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    Clocinizine: An antihistamine with a similar 4-chlorophenyl group.

    Chlorcyclizine: Another antihistamine with structural similarities.

Uniqueness: 1-[1-(4-chlorophenyl)cyclopropyl]ethan-1-one is unique due to its cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other compounds with similar phenyl groups but lacking the cyclopropyl moiety.

Properties

IUPAC Name

1-[1-(4-chlorophenyl)cyclopropyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO/c1-8(13)11(6-7-11)9-2-4-10(12)5-3-9/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASFHBXWIBSPACX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CC1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 1-(4-chlorophenyl)-1-cyclopropanecarbonitrile (181 mg, 1.0 mmol) in toluene (5 mL) was added drop wise at 20° C. under an atmosphere of nitrogen a 3 M solution of methylmagnesium chloride in tetrahydrofuran (0.5 mL, 1.5 mmol). The reaction was heated for 16 h to 80° C. In an ice bath 6 N aqueous hydrochloric acid solution (1.08 mL) was added carefully and the reaction was heated to reflux for 2 h. The reaction was diluted with toluene, extracted once with water, once with brine, dried over sodium sulfate, filtered and the solvent was evaporated under reduced pressure. The residue was purified by column chromatography on silica gel using heptane/ethyl acetate (9:1 v/v) as eluent to yield the title compound (67 mg, 34%) as a yellow oil.
Quantity
181 mg
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reactant
Reaction Step One
[Compound]
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solution
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0.5 mL
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5 mL
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1.08 mL
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Yield
34%

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